10H-Phenothiazine, 3,7-dioctyl-
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Overview
Description
3,7-Dioctyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that consists of two benzene rings fused to a thiazine ring. This compound is known for its unique structural and electronic properties, making it valuable in various scientific and industrial applications. The addition of octyl groups at positions 3 and 7 enhances its solubility and modifies its electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioctyl-10H-phenothiazine typically involves the introduction of octyl groups to the phenothiazine core. One common method is the alkylation of phenothiazine with octyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 3,7-Dioctyl-10H-phenothiazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3,7-Dioctyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent phenothiazine.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are used for halogenation, while nitration can be achieved using nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent phenothiazine.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
3,7-Dioctyl-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Acts as a fluorescent marker for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3,7-Dioctyl-10H-phenothiazine involves its ability to interact with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals. The compound’s electronic properties allow it to participate in electron transfer reactions, making it useful in electronic applications. The presence of octyl groups enhances its solubility and facilitates its incorporation into various matrices .
Comparison with Similar Compounds
Similar Compounds
3,7-Diamino-10H-phenothiazine: Known for its use in the treatment of tauopathies such as Alzheimer’s disease.
3,7-Dimethoxy-10H-phenothiazine: Used in various chemical synthesis applications.
Uniqueness
3,7-Dioctyl-10H-phenothiazine stands out due to its enhanced solubility and modified electronic properties, which make it particularly suitable for applications in organic electronics and as a fluorescent marker. The presence of octyl groups also provides additional steric hindrance, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
6044-61-7 |
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Molecular Formula |
C28H41NS |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
3,7-dioctyl-10H-phenothiazine |
InChI |
InChI=1S/C28H41NS/c1-3-5-7-9-11-13-15-23-17-19-25-27(21-23)30-28-22-24(18-20-26(28)29-25)16-14-12-10-8-6-4-2/h17-22,29H,3-16H2,1-2H3 |
InChI Key |
STGFANHLXUILNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)CCCCCCCC |
Origin of Product |
United States |
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